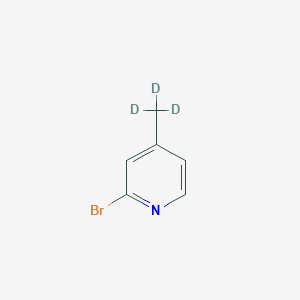

2-Bromo-4-(methyl-d3)-pyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H6BrN |

|---|---|

Poids moléculaire |

175.04 g/mol |

Nom IUPAC |

2-bromo-4-(trideuteriomethyl)pyridine |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3/i1D3 |

Clé InChI |

LSZMVESSGLHDJE-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=CC(=NC=C1)Br |

SMILES canonique |

CC1=CC(=NC=C1)Br |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromo 4 Methyl D3 Pyridine

The synthesis of 2-Bromo-4-(methyl-d3)-pyridine can be approached by two general sequences: (A) deuteration of a pre-brominated pyridine (B92270) or (B) bromination of a deuterated pyridine. Each pathway presents distinct challenges and relies on specific methodological considerations.

Advanced Spectroscopic Characterization Techniques in Research

Elucidating Molecular Structure via Deuterium (B1214612) NMR Spectroscopy

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful tool for verifying the specific location of deuterium atoms within a molecule. magritek.comhuji.ac.il In the case of 2-Bromo-4-(methyl-d3)-pyridine, ²H NMR confirms the successful incorporation of deuterium into the methyl group at the 4-position of the pyridine (B92270) ring. The resulting spectrum would show a characteristic signal corresponding to the deuterated methyl group (CD₃).

The chemical shift in NMR spectroscopy provides information about the electronic environment of the nucleus being observed. sigmaaldrich.compitt.edu For this compound, the chemical shift of the deuterium signal will be very similar to the proton chemical shift of the methyl group in the non-deuterated analogue, 2-bromo-4-methylpyridine (B133514). huji.ac.il However, a small upfield isotope shift is typically observed for the remaining protons in a partially deuterated methyl group. publish.csiro.auosti.gov

While deuterium-deuterium couplings are generally too small to be observed, coupling between deuterium and adjacent protons (¹H-²H coupling) can be detected and is typically in the range of 1 to 2 Hz. huji.ac.il In the proton NMR (¹H NMR) spectrum of a partially deuterated sample, the signal for the CHD₂ and CH₂D groups would appear as multiplets due to this coupling. publish.csiro.au The coupling constant between ¹³C and ²H is typically around 20-25 Hz. huji.ac.il The geminal H,D coupling constant in partially deuterated methyl-aromatic compounds is approximately 2.2 Hz and does not vary significantly with the type of substitution on the aromatic ring. publish.csiro.auosti.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Pyridine Structures

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine | CDCl₃ | 8.62 (H-2, H-6), 7.68 (H-4), 7.29 (H-3, H-5) sigmaaldrich.com | 150.1 (C-2, C-6), 135.9 (C-4), 123.7 (C-3, C-5) |

| 2-Bromo-4-methylpyridine | CDCl₃ | 8.35 (d, J=5.1 Hz, 1H), 7.33 (s, 1H), 7.00 (d, J=5.1 Hz, 1H), 2.37 (s, 3H) | 149.3, 142.1, 125.0, 123.8, 20.9 |

| 2-(4-(methyl-d3)phenyl)pyridine | CDCl₃ | 8.68 (m, 1H), 7.75 (m, 1H), 7.25 (m, 1H), 7.99 (m, 2H), 7.23 (m, 2H) rsc.org | 159.0, 147.8, 136.2, 129.5, 128.6, 127.5, 126.5, 125.7, 122.1, 24.8-24.4 (m) rsc.org |

NMR spectroscopy is a crucial technique for determining the isotopic purity and enrichment of deuterium-labeled compounds. rsc.org By comparing the integrals of the residual proton signals in the ¹H NMR spectrum with those of a known internal standard or a non-deuterated portion of the molecule, the degree of deuteration can be quantified. rsc.orgresearchgate.net For this compound, this analysis would confirm that the deuterium incorporation is at or above the desired level (e.g., 98% D). rsc.org ²H NMR can also be used to detect deuterium at natural abundance, although this is a more challenging experiment due to the low natural abundance and sensitivity of deuterium. magritek.com

High-Resolution Mass Spectrometry for Isotopic Purity and Composition Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and assessing the isotopic purity of molecules. infinitalab.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, allowing for the accurate determination of isotopic distribution. nih.gov

For this compound, HRMS analysis would provide a precise mass measurement that confirms the presence of three deuterium atoms. The technique can differentiate between the desired deuterated compound and any residual non-deuterated or partially deuterated species. rsc.org The isotopic purity can be calculated from the relative abundances of the corresponding H/D isotopolog ions in the mass spectrum. nih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data

| Species | Molecular Formula | Exact Mass (Da) |

| 2-Bromo-4-methylpyridine | C₆H₆BrN | 170.9738 |

| This compound | C₆H₃D₃BrN | 173.9924 |

Note: The exact masses are calculated based on the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Deuterium Labeling Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and can be used to confirm the presence of deuterium labeling. redalyc.org The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds.

In the IR and Raman spectra of this compound, the C-D stretching vibrations of the methyl group would appear at a lower frequency (around 2050-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound. nih.govacs.org The observation of these characteristic C-D bands provides direct evidence of successful deuteration. acs.orgresearchgate.net The vibrational spectra of pyridine and its deuterated derivatives have been studied extensively, providing a strong basis for the interpretation of the spectra of this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Advanced X-ray Crystallography for Solid-State Structural Elucidation (if applicable in academic context)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While not routinely used for every batch of a known compound, it can provide invaluable structural information in an academic research context. cdnsciencepub.com

Strategic Applications of 2 Bromo 4 Methyl D3 Pyridine in Chemical Synthesis and Research

Role as a Key Intermediate in Complex Molecule Synthesis

2-Bromo-4-(methyl-d3)-pyridine is a versatile building block for the construction of more complex molecular architectures. The bromine atom at the C-2 position of the pyridine (B92270) ring is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, analogous to its non-deuterated counterpart, 2-bromo-4-methylpyridine (B133514). sigmaaldrich.com The reactivity of the C-Br bond enables its participation in several key coupling methodologies.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, to form a new C-C bond. researchgate.netresearchgate.netnih.gov The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. nih.gov This method is widely used for synthesizing biaryl and heteroaryl compounds. nih.gov

Stille Coupling: In the Stille reaction, the coupling partner for the bromopyridine is an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent. orgsyn.orgorgsyn.org This method is highly effective for forming C-C bonds under mild conditions and exhibits excellent functional group tolerance. orgsyn.org Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. It couples the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.netwikipedia.org This transformation provides a direct route to substituted aminopyridines, which are prevalent structures in pharmaceuticals. researchgate.netwikipedia.org

The following table summarizes the key components of these cross-coupling reactions as they apply to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, K₃PO₄ | C-C | 2-Aryl/Vinyl-4-(methyl-d3)-pyridine |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Not always required | C-C | 2-Aryl/Vinyl-4-(methyl-d3)-pyridine |

| Negishi | R-Zn-X | Pd(0) or Pd(II) complex | Not required | C-C | 2-Alkyl/Aryl-4-(methyl-d3)-pyridine |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst with phosphine (B1218219) ligand | NaOt-Bu, K₂CO₃ | C-N | 2-(R¹R²-amino)-4-(methyl-d3)-pyridine |

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C-2 and C-4) to the nitrogen atom. stackexchange.comechemi.com The presence of a good leaving group, such as the bromine atom in this compound, facilitates nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov Aromatization is restored upon the expulsion of the bromide ion. youtube.com The stability of the intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, which is why attack at the C-2 and C-4 positions is favored. stackexchange.comechemi.com This pathway allows for the direct substitution of the bromine with a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, creating highly reactive organometallic intermediates that can be used for further functionalization.

Grignard Reagent Formation: Reaction with magnesium metal, often in an ether solvent like THF or diethyl ether, can generate the corresponding pyridyl Grignard reagent, 4-(methyl-d3)-pyrid-2-ylmagnesium bromide. wikipedia.orgrsc.orgresearchgate.net These reagents are potent nucleophiles and bases that react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. researchgate.net

Lithiation (Halogen-Metal Exchange): Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to halogen-metal exchange, replacing the bromine atom with lithium. arkat-usa.orgclockss.org The resulting 2-lithio-4-(methyl-d3)-pyridine is a powerful nucleophile that can react with various electrophiles. This method provides a complementary approach to Grignard reagents for derivatization of the pyridine ring at the C-2 position. arkat-usa.org

Utilization in Mechanistic Studies and Reaction Pathway Elucidation

The deuterium (B1214612) label in the methyl group of this compound is a non-invasive probe that allows chemists to investigate the intricate details of reaction mechanisms.

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org While the C-D bonds in the methyl group are not typically broken during the reactions discussed, their presence can still influence the reaction rate through a secondary kinetic isotope effect. This effect arises from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. cdnsciencepub.com Studying these small changes in reaction rates can provide valuable information about the structure of the transition state. For example, in medicinal chemistry, deuteration is intentionally used to slow down metabolic processes that involve C-H bond cleavage, a strategy that relies on a primary KIE. acs.org Similarly, secondary KIEs involving the deuterated methyl group can help to probe subtle steric and electronic changes during the rate-determining step of a reaction.

The deuterated methyl group acts as an isotopic label or "tag" that can be tracked throughout a chemical transformation using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows researchers to follow the fate of the molecule with high precision.

Distinguishing Reaction Pathways: In complex reactions with multiple potential outcomes, the position of the deuterium label in the final products can unequivocally establish the operative reaction pathway.

Identifying Intermediates: By analyzing reaction mixtures at various time points, it is possible to identify transient intermediates that retain the deuterated methyl group, providing direct evidence for their existence.

Detecting Molecular Rearrangements: If a reaction involves intramolecular rearrangements, the deuterium label can help to map the movement of atoms or functional groups within the molecule.

The table below outlines the application of isotopic labeling in mechanistic studies using this compound.

| Mechanistic Question | Experimental Approach | Information Gained |

| Is a C-H bond at the methyl group cleaved in the rate-determining step? | Measure reaction rates of deuterated vs. non-deuterated analogues. | A large KIE (>2) indicates a primary KIE, suggesting C-H/C-D bond breaking. A small KIE (~1) suggests a secondary KIE, providing insight into transition state geometry. |

| What is the fate of the pyridine fragment in a complex reaction? | Run the reaction with the deuterated compound and analyze products by MS or NMR. | The presence and location of the -CD₃ group in products and byproducts confirm the molecular pathway. |

| Does an unexpected molecular rearrangement occur? | Analyze the structure of the final product using NMR spectroscopy. | Determine if the -CD₃ group has migrated to a different position on the molecule. |

Development of Deuterated Pyridine-Containing Ligands and Catalysts (Academic Design and Synthesis)

The incorporation of deuterium into pyridine-based ligands and catalysts offers a powerful tool for mechanistic studies and can influence catalyst stability and selectivity. While direct synthesis of this compound is not extensively detailed in readily available literature, the principles of creating deuterated pyridine derivatives are well-established. Methodologies often involve metal-catalyzed hydrogen-deuterium exchange reactions on pyridine precursors. For instance, a mixed palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) catalyst system has been effectively used to deuterate 5-methylpyridin-2-amine at high temperatures in the presence of D₂O. nih.gov Such approaches could theoretically be adapted for the synthesis of this compound.

Once synthesized, this deuterated building block can be incorporated into more complex ligand architectures. The presence of the deuterium-labeled methyl group provides a unique spectroscopic handle. In ¹H NMR spectroscopy, the deuterated methyl group would be silent, simplifying complex spectra and allowing for clearer observation of other proton signals within the ligand or a metal-ligand complex. This simplification is particularly advantageous when studying intricate catalytic cycles or binding interactions where overlapping signals can obscure important details.

Furthermore, the kinetic isotope effect (KIE), where a C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited. nih.gov By strategically placing the deuterated methyl group, researchers can probe reaction mechanisms. If the C-H bond of the methyl group is involved in a rate-determining step of a catalytic reaction, its replacement with a C-D bond would lead to a measurable decrease in the reaction rate, providing evidence for the proposed mechanism. While specific examples utilizing this compound in this context are not prominently reported, the underlying principles are a cornerstone of physical organic chemistry and catalyst development.

Precursor for Advanced Labeled Probes in Chemical Biology Research (excluding human trials)

This compound serves as a valuable precursor for the synthesis of isotopically labeled probes for chemical biology research. The deuterium labeling in the methyl group can enhance the metabolic stability of derivative compounds. nih.gov This is because cytochrome P450 enzymes, which are often responsible for drug metabolism, may exhibit a slower rate of oxidation at a C-D bond compared to a C-H bond. nih.gov This "metabolic switching" can lead to a longer biological half-life of the probe, allowing for extended imaging times or more sustained biological effects in preclinical research models.

The bromo substituent at the 2-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki or Stille couplings, enabling the facile introduction of diverse functional groups and pharmacophores. This versatility allows for the construction of a wide array of deuterated probes tailored to specific biological targets. For example, it can be used to synthesize isotopically labeled versions of biologically active molecules to study their pharmacokinetics and metabolism without altering their fundamental biological activity. nih.gov

Synthesis of Fluorine-18 (B77423) Labeled Analogs for PET Research (excluding human trials)

The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of research for non-invasive imaging in preclinical studies. tandfonline.com Fluorine-18 is a preferred radionuclide for PET due to its optimal half-life (approximately 110 minutes) and low positron energy. tandfonline.comnih.gov The this compound scaffold is a potential precursor for the synthesis of ¹⁸F-labeled PET tracers.

The bromine atom at the 2-position of the pyridine ring can be substituted with fluorine-18 via nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. nih.gov While direct radiofluorination of bromo-pyridines can be challenging, modern copper-mediated methods have shown promise for the ¹⁸F-labeling of aryl and heteroaryl bromides.

The synthesis of an ¹⁸F-labeled analog would involve reacting this compound with [¹⁸F]fluoride, often in the form of a potassium/[¹⁸F]fluoride-Kryptofix 2.2.2 complex, in the presence of a suitable catalyst and under optimized reaction conditions. The resulting 2-[¹⁸F]Fluoro-4-(methyl-d3)-pyridine could then be used as a labeled building block for the synthesis of more complex PET tracers. rsc.org The presence of the deuterated methyl group could, as previously mentioned, confer improved metabolic stability to the final radiotracer, potentially leading to clearer images and more accurate quantification of biological processes in animal models.

Contributions to Novel Synthetic Methodology Development

While this compound itself is a specialized reagent, its non-deuterated analog, 2-bromo-4-methylpyridine, is a versatile building block in the development of new synthetic methods. The principles and reactions established with the non-deuterated compound are directly applicable to its deuterated counterpart.

For instance, 2-bromo-4-methylpyridine is frequently employed in transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki couplings with boronic acids to form C-C bonds, enabling the synthesis of complex biaryl structures. It can also be utilized in other coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig aminations, providing access to a wide range of substituted pyridines. The reactivity of the C-Br bond allows for its conversion to other functional groups, further expanding its synthetic utility.

The use of deuterated substrates like this compound in these reactions can provide valuable mechanistic insights. By analyzing the deuterium distribution in the products and byproducts, chemists can elucidate reaction pathways and the nature of intermediates. This information is crucial for optimizing reaction conditions and for the rational design of new catalysts and synthetic transformations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity of Deuterated Pyridines

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of deuterated pyridines like 2-Bromo-4-(methyl-d3)-pyridine. researchgate.netresearcher.lifemdpi.com These calculations provide a detailed picture of how electron density is distributed across the molecule and how this distribution influences its chemical properties.

The introduction of a bromine atom at the 2-position and a methyl group at the 4-position significantly alters the electronic landscape of the pyridine (B92270) ring. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the methyl group is a weak electron-donating group. DFT studies on substituted pyridines have shown that such modifications impact the charge density on the pyridyl nitrogen, which in turn affects the molecule's ability to act as a donor atom in coordination chemistry. researchgate.net

The deuteration of the methyl group (CD3 vs. CH3) introduces subtle but computationally discernible changes. While the electronic effect of deuterium (B1214612) is very similar to that of protium (B1232500) (hydrogen), its greater mass influences the vibrational energy levels of the molecule. This can lead to minor changes in bond lengths and angles as predicted by high-level quantum calculations. The primary electronic impact of deuteration is through its effect on hyperconjugation, which is slightly weaker for a C-D bond than a C-H bond.

Key electronic properties calculated for deuterated pyridines include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the pyridine ring and the bromine atom, while the LUMO is distributed over the aromatic system.

Table 1: Calculated Electronic Properties of Substituted Pyridines

This table presents illustrative data based on typical DFT calculation results for similar pyridine derivatives.

| Property | 4-Methylpyridine | 2-Bromo-4-methylpyridine (B133514) | This compound |

| HOMO Energy (eV) | -6.58 | -6.89 | -6.89 |

| LUMO Energy (eV) | -0.75 | -1.12 | -1.12 |

| HOMO-LUMO Gap (eV) | 5.83 | 5.77 | 5.77 |

| Dipole Moment (Debye) | 2.60 | 3.15 | 3.15 |

Note: The data indicates that the bromo-substituent has a more significant impact on the electronic properties than the isotopic substitution of the methyl group.

Conformational Analysis and Energy Landscapes of this compound

The conformational analysis of this compound primarily focuses on the rotation of the deuterated methyl group relative to the pyridine ring. The pyridine ring itself is a rigid aromatic system with a planar geometry. The C-C and C-N bond lengths and the ring angles are well-defined and subject to only minor variations due to substituent effects.

The rotation of the methyl-d3 group around the C4-C(methyl) bond is associated with a very low energy barrier. This rotation can be modeled computationally by performing a potential energy surface (PES) scan. In this procedure, the dihedral angle between the pyridine ring and one of the C-D bonds of the methyl group is systematically varied, and the energy of the molecule is calculated at each step.

The resulting energy profile typically shows three equivalent energy minima (staggered conformations) and three equivalent low-energy transition states (eclipsed conformations). The energy difference between these states is usually very small, on the order of a few calories per mole, meaning that at room temperature, the methyl group undergoes nearly free rotation. Deuteration does not significantly alter the rotational barrier height compared to the non-deuterated analog, but it does affect the vibrational frequencies associated with the methyl group's torsional modes.

Table 2: Illustrative Rotational Energy Barrier Data for the Methyl Group

This table shows hypothetical data for the energy landscape of the methyl group rotation.

| Conformation | Dihedral Angle (H/D-C-C4-C3) | Relative Energy (kcal/mol) |

| Staggered (Minimum) | 60°, 180°, 300° | 0.00 |

| Eclipsed (Transition State) | 0°, 120°, 240° | ~0.01 |

Note: The energy barrier is extremely low, confirming free rotation of the methyl-d3 group at standard conditions.

Prediction of Spectroscopic Parameters (NMR, IR) for Experimental Validation

Computational chemistry is a vital tool for predicting spectroscopic parameters, which can then be used to validate experimental findings and aid in spectral assignment. acs.org For this compound, DFT calculations can accurately predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the peaks in an IR spectrum. For this compound, the most significant effect of deuteration is observed in the vibrational modes involving the methyl group. The C-D stretching frequencies appear at significantly lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). nih.govresearchgate.net Similarly, the C-D bending modes are shifted to lower frequencies. These predictable isotopic shifts are invaluable for confirming the successful incorporation of deuterium into the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon of the CD₃ group will show a characteristic multiplet due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different from that of a CH₃ group due to a small isotopic effect.

²H NMR: A deuterium NMR spectrum would show a signal for the methyl-d3 group, confirming the presence and chemical environment of the isotopic label.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

This table demonstrates the typical correlation between calculated and observed spectroscopic values.

| Parameter | Predicted Value | Experimental Value |

| IR: C-D Stretch (cm⁻¹) | 2245 | 2240 |

| IR: C-Br Stretch (cm⁻¹) | 670 | 665 |

| ¹H NMR: H3 (ppm) | 8.35 | 8.32 |

| ¹H NMR: H5 (ppm) | 7.10 | 7.08 |

| ¹³C NMR: C4 (ppm) | 149.5 | 149.2 |

| ¹³C NMR: C(methyl) (ppm) | 20.5 | 20.3 |

Reaction Mechanism Modeling and Transition State Characterization Involving Deuterium

Theoretical modeling is essential for understanding the mechanisms of chemical reactions. mdpi.com When a deuterated compound like this compound is involved, computational chemistry can be used to study and quantify the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes.

A C-D bond is stronger than a C-H bond due to its lower zero-point vibrational energy. Consequently, if a C-D bond is broken or significantly perturbed in the rate-determining step of a reaction, the reaction will proceed more slowly than it would with the C-H analog. This is known as a primary KIE.

Computational methods can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state. arxiv.orgnih.gov By calculating the structures and energies of the reactants and the transition state for both the deuterated and non-deuterated species, the activation energies can be determined. The ratio of the rate constants (kH/kD) can then be predicted using transition state theory. These theoretical KIE values can be compared with experimental data to provide strong evidence for a proposed reaction mechanism. For reactions involving the methyl-d3 group of this compound, such as hydrogen abstraction or certain types of condensation reactions, a significant KIE would be expected and could be precisely modeled.

Molecular Dynamics Simulations in Relevant Chemical Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its behavior in various chemical environments, such as in different solvents or when interacting with a biological macromolecule. iaea.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to model the system's evolution. This allows for the study of dynamic processes and the calculation of thermodynamic properties.

Key applications for MD simulations of this compound include:

Solvation Studies: Simulating the molecule in explicit solvents (like water or organic solvents) to understand its solvation shell structure, diffusion coefficient, and the dynamics of solvent-solute interactions.

Interaction with Biomolecules: Placing the molecule in a simulation box with a protein or nucleic acid to study binding modes, interaction energies, and the residence time in a binding pocket. Halogen bonding, involving the bromine atom, could be a key interaction to investigate in such simulations. nih.gov

Liquid State Properties: For the pure substance, MD can be used to predict bulk properties like density and viscosity.

The deuteration of the methyl group would have a minor, but potentially measurable, effect on the dynamics. The increased mass of the methyl group would slightly slow down its rotational and translational motions, which could subtly influence diffusion rates and the dynamics of intermolecular interactions. These small differences can be captured in detailed MD simulations.

Analytical Methodologies for Research Grade Characterization

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is fundamental to assessing the purity of 2-Bromo-4-(methyl-d3)-pyridine, separating it from starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds. nih.gov For this compound, reversed-phase (RP) HPLC is the most common approach. sielc.com Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve effective separation from impurities.

A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comhelixchrom.com Adjusting the gradient or isocratic ratio of these solvents allows for the fine-tuning of the retention time and resolution of the target compound from closely related impurities. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile acids like phosphoric acid. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance, typically around 254 nm. helixchrom.com

While this compound itself is not chiral, HPLC can also be adapted to separate potential chiral isomers if chiral centers were present in related synthetic intermediates. researchgate.netnih.gov This would involve the use of a chiral stationary phase (CSP) to resolve enantiomers.

| Parameter | Condition A | Condition B | Condition C | Rationale |

|---|---|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Standard C18 provides good hydrophobic retention. Phenyl-Hexyl offers alternative selectivity for aromatic compounds. |

| Mobile Phase | 50:50 Acetonitrile:Water + 0.1% Formic Acid | 70:30 Acetonitrile:Water + 0.1% Formic Acid | 50:50 Acetonitrile:Water + 0.1% Formic Acid | Varying the organic solvent ratio adjusts retention time. Formic acid improves peak shape and ensures MS compatibility. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | Pyridine derivatives typically show strong absorbance at this wavelength. |

| Expected Outcome | Good initial separation. | Reduced retention time for faster analysis. | Altered selectivity which may resolve co-eluting impurities. | Systematic optimization leads to a robust purity-indicating method. |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like brominated pyridines. cdc.govnih.gov this compound can often be analyzed directly using a high-resolution capillary column, typically with a non-polar or mid-polar stationary phase such as 5% phenyl-methylpolysiloxane. researchgate.net

In some cases, derivatization may be employed to improve peak shape and thermal stability, although it is more common for compounds with active hydrogen atoms (e.g., -OH, -NH, -COOH). phenomenex.com Silylation is a frequent derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Pyridine is often used as a catalyst and solvent in such reactions. nih.govreddit.com Following separation on the GC column, detection can be achieved using a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive identification of the main component and any impurities. nih.gov

| Parameter | Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 40-400 m/z |

Isotopic Abundance Determination using Specialized Mass Spectrometry

Determining the isotopic purity of this compound is crucial and is best accomplished using high-resolution mass spectrometry (HRMS). rsc.orgnih.gov This technique can precisely measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules that differ only in their isotopic composition (isotopologues). wikipedia.org

When the compound is analyzed, typically by electrospray ionization (ESI) or another soft ionization technique coupled with a high-resolution analyzer (e.g., Orbitrap or TOF), the mass spectrum will show a cluster of peaks corresponding to the different deuterated species. The primary species of interest are:

d0: 2-Bromo-4-methylpyridine (B133514) (no deuterium)

d1: 2-Bromo-4-(methyl-d1)-pyridine

d2: 2-Bromo-4-(methyl-d2)-pyridine

d3: this compound (the target compound)

The relative abundance of these isotopologues is calculated from the integrated areas of their respective ion peaks in the mass spectrum. nih.govresearchgate.net The percentage of deuterium (B1214612) incorporation is then determined by comparing the intensity of the d3 peak to the sum of intensities of all relevant isotopic peaks (d0 through d3). rsc.org

| Isotopologue | Formula | Exact Mass of [M+H]⁺ Ion (Da) | Hypothetical Relative Intensity |

|---|---|---|---|

| d0 | C₆H₇BrN⁺ | 171.98075 | 0.5% |

| d1 | C₆H₆DBrN⁺ | 172.98703 | 1.0% |

| d2 | C₆H₅D₂BrN⁺ | 173.99331 | 1.5% |

| d3 | C₆H₄D₃BrN⁺ | 174.99959 | 97.0% |

Isotopic Purity Calculation:

|

Quantitative NMR Spectroscopy for Concentration and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the precise concentration and purity of a substance without requiring an identical reference standard of the analyte. emerypharma.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. fujifilm.com

For this compound, ¹H qNMR is used. A precisely weighed amount of the sample is mixed with a precisely weighed amount of a certified internal standard (IS) in a suitable deuterated solvent. nih.gov The IS must have at least one proton signal that is sharp, well-resolved, and does not overlap with any signals from the analyte. The concentration of the analyte is then calculated by comparing the integral of a specific analyte proton signal (e.g., one of the aromatic protons) with the integral of a known proton signal from the IS.

Key experimental parameters must be carefully controlled to ensure accuracy, including a long relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei between scans. nih.gov While ¹H NMR confirms the successful incorporation of deuterium through the disappearance of the methyl proton signal, ²H (Deuterium) NMR can be used to directly observe the deuterium signal, providing complementary information on isotopic abundance. nih.gov A combined ¹H and ²H NMR approach can yield a highly accurate determination of isotopic enrichment. nih.gov

| Parameter | Specification | Rationale |

|---|---|---|

| Internal Standard (IS) | Maleic Anhydride or 1,4-Dinitrobenzene | High purity, stable, and has signals in a clear region of the spectrum. |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) | Must fully dissolve both the analyte and the internal standard. |

| Pulse Angle | 30-90° | A 90° pulse provides maximum signal but requires a longer relaxation delay. |

| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all nuclei for accurate integration. Typically >30 seconds. |

| Number of Scans | ≥ 16 | Sufficient scans to achieve a high signal-to-noise ratio (S/N > 150:1). nih.gov |

Elemental Analysis for Empirical Formula Validation (Specific to Research-Grade Synthesis)

Elemental analysis, specifically through combustion analysis, is a cornerstone technique for validating the empirical formula of a newly synthesized, research-grade organic compound. libretexts.orglibretexts.org This method determines the mass percentages of carbon, hydrogen, and nitrogen.

A small, accurately weighed sample of this compound is combusted in a furnace with excess oxygen. All carbon is converted to carbon dioxide (CO₂) and all hydrogen and deuterium are converted to water (H₂O and D₂O). khanacademy.org These combustion products are passed through separate absorption traps and weighed, allowing for the calculation of the original mass of carbon and total hydrogen (as H). Nitrogen is typically converted to N₂ gas and measured by thermal conductivity. Bromine content is determined separately, often by methods like ion chromatography or titration after combustion and absorption in a reducing solution.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the empirical formula (C₆H₃D₃BrN). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % | Found Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 41.89% | 41.95% |

| Hydrogen/Deuterium (H/D) | 3.52% | 3.49% |

| Bromine (Br) | 46.45% | 46.38% |

| Nitrogen (N) | 8.14% | 8.11% |

| Note: Combustion analysis measures the total mass of H and D together, which is then compared to the theoretical combined mass percentage. |

Future Directions and Emerging Research Avenues

Catalyst Development for More Efficient and Selective Deuterium (B1214612) Incorporation

The synthesis of specifically labeled compounds such as 2-Bromo-4-(methyl-d3)-pyridine hinges on the availability of efficient and highly selective catalytic methods for deuterium incorporation. Current research is intensely focused on developing novel catalysts that can direct deuterium to specific positions on the pyridine (B92270) ring and its substituents under mild conditions.

Recent advancements include the use of iridium(I) complexes, which are highly active for facilitating the ortho-labeling of aromatic compounds through hydrogen isotope exchange (HIE). archie-west.ac.uk These catalysts have shown promise for the selective deuteration of pyridine ring systems, which are common motifs in pharmaceutical drugs. archie-west.ac.uk Other approaches involve transition-metal-free catalysts like barium oxide for selective deuteration at the α-position of the pyridine ring using D₂ gas. researchgate.net

Electrochemical methods are also emerging as a sustainable and efficient strategy. For instance, a metal-free, acid-/base-free electrochemical C4-selective C-H deuteration of pyridine derivatives has been developed using heavy water (D₂O) as the deuterium source at room temperature. nih.govresearchgate.net This method offers high chemo- and regioselectivity for a wide range of pyridine-containing compounds. nih.gov Another strategy involves converting pyridines into heterocyclic phosphonium (B103445) salts, which can then be isotopically labeled with high yield and regioselectivity. nih.gov

Photodriven methods also present a low-cost alternative. A phosphine (B1218219)/D₂O-mediated reductive deuteration of pyridyl ketones has been developed, demonstrating high site-selectivity and deuterium-incorporation rates. thieme-connect.de

| Catalyst/Method | Deuterium Source | Selectivity | Key Features |

| Iridium(I) complexes | D₂ gas | Ortho-selective C-H activation | Mild conditions, high efficiency for HIE reactions. archie-west.ac.uk |

| Barium Oxide | D₂ gas | α-position of pyridine ring | Transition-metal-free approach. researchgate.net |

| Electrochemistry | D₂O | C4-selective | Metal-free, acid/base-free, environmentally friendly. nih.govresearchgate.net |

| Phosphonium Salts | D₂O / D₂ gas | Site-specific | Broadly applicable protocol for pyridines and diazines. nih.gov |

| Photocatalysis | D₂O | Carbonyl group reduction | Thiol-free system for deuteration of pyridinyl ketones. thieme-connect.de |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for isotopically labeled compounds in drug discovery and materials science necessitates the development of automated synthesis and high-throughput screening (HTS) platforms. wikipedia.orgbmglabtech.com HTS allows for the rapid testing of millions of chemical compounds against specific biological targets. wikipedia.orgbmglabtech.com

Automated systems, such as the H-Cube® continuous flow systems, can streamline deuteration reactions by generating high-purity deuterium gas from D₂O electrolysis, overcoming the drawbacks of conventional methods that often require high pressure and specialized catalysts. thalesnano.com Integrating such automated synthesis platforms with HTS robotics can significantly accelerate the discovery process. wikipedia.org

In the context of drug discovery, HTS assays are used to identify "leads" from large compound libraries. bmglabtech.com The use of stable isotope-labeled compounds in these screens can facilitate the identification of reactive metabolites. nih.gov For example, a method using a mixture of glutathione (B108866) (GSH) and its stable-isotope labeled counterpart allows for the unambiguous identification of glutathione adducts through a unique mass spectrometry signature, a process that can be automated for high-throughput analysis. nih.gov The development of label-free HTS methods using MALDI TOF mass spectrometry further enhances the ability to screen large compound libraries against unmodified, physiological enzyme substrates. youtube.com

Expansion of Isotopic Labeling Strategies Beyond Deuterium (e.g., ¹³C, ¹⁵N) for Pyridine Derivatives

While deuteration is a powerful tool, expanding isotopic labeling to include other nuclei like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) provides deeper insights into molecular structure, function, and metabolism. kcl.ac.uk The rapid synthesis of molecules labeled with these isotopes is crucial for applications in nuclear imaging and metabolomics. repec.orgnih.gov

A recently developed strategy provides an innovative solution for accessing labeled pyridines through a nitrogen isotope exchange (NIE) reaction based on a Zincke activation strategy. kcl.ac.ukrepec.orgnih.govresearchgate.net This method allows for the ¹⁵N-labeling of a wide array of pyridines, pyrimidines, and isoquinolines, including complex pharmaceutical derivatives. nih.govresearchgate.net The same platform can be adapted for a nitrogen-to-carbon exchange, enabling access to ¹³C-labeled phenyl derivatives from a pyridine core. kcl.ac.ukrepec.org This opens up new avenues for multiple isotope labeling on aromatic systems. researchgate.net

These advanced labeling techniques are vital for positron emission tomography (PET), a key technology in medical diagnostics. chemrxiv.org While labeling with the short-lived ¹³N isotope (half-life of 9.97 min) remains a significant challenge, the development of methods using labeled ammonia (B1221849) as the isotopic source is a promising step toward creating novel ¹³N-based PET radiotracers. nih.govchemrxiv.org

| Isotope | Labeling Strategy | Application | Reference |

| ¹⁵N | Nitrogen Isotope Exchange (Zincke activation) | Metabolomics, mechanistic studies | kcl.ac.uknih.govresearchgate.net |

| ¹³C | Nitrogen-to-Carbon Exchange | Mechanistic studies, NMR spectroscopy | kcl.ac.ukrepec.org |

| ¹³N | Nitrogen Isotope Exchange (from [¹³N]NH₃) | Positron Emission Tomography (PET) imaging | nih.govchemrxiv.org |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The development of advanced deuteration and isotopic labeling methods is increasingly benefiting from a synergistic approach that combines synthetic chemistry with powerful spectroscopic and computational tools. This integrated strategy accelerates the discovery of new catalysts and provides deep mechanistic understanding.

Computational methods, particularly Density Functional Theory (DFT) calculations, are being used to gain mechanistic insights into hydrogen isotope exchange reactions. archie-west.ac.uk For example, DFT has been employed to study iridium(III) complexes used in the deuteration of pyridines, helping to refine and develop more effective labeling methodologies. archie-west.ac.uk A combination of Molecular Dynamics (MD) simulations and DFT has also been used to investigate the chemisorption of pyridine molecules on copper iodide surfaces, revealing the complex interplay of noncovalent interactions. rsc.org Such computational studies provide a platform for understanding the interaction between pyridine derivatives and various material surfaces. rsc.org

This synergy is not limited to catalyst design. Computational modeling can predict the outcomes of catalytic reactions, guiding synthetic efforts and reducing trial-and-error experimentation. The combination of theoretical predictions with experimental validation through advanced spectroscopic techniques provides a powerful feedback loop for optimizing reaction conditions and developing novel synthetic pathways for compounds like this compound.

Novel Applications in Materials Science Research (e.g., functional polymers, supramolecular chemistry)

The unique properties of deuterated compounds are being harnessed in materials science to create novel functional materials. resolvemass.ca Replacing hydrogen with deuterium in polymers can significantly alter their physical and chemical properties, including thermal stability and vibrational frequencies. resolvemass.canih.gov These changes make deuterated polymers valuable tools for research and industry. resolvemass.ca

Selective deuteration is a powerful technique for characterizing functional materials using neutron scattering. nih.gov The significant difference in neutron scattering length between deuterium and hydrogen allows for detailed analysis of specific components within a polymer chain or a complex mixture. nih.gov This has been applied to study the structure and dynamics of conjugated polymers without impacting their electronic performance. nih.gov

Recent research has focused on the synthesis of deuterated and sulfurated polymers through inverse vulcanization to engineer materials with enhanced infrared (IR) transparency. azimuth-corp.com The creation of proton-free, perdeuterated polymers opens up new technological possibilities for fabricating IR optical devices. azimuth-corp.com The applications of deuterated polymers extend to various fields, including:

Neutron Scattering: To study polymer morphology and dynamics. nih.gov

Drug Delivery Systems: Where altered metabolism can be beneficial. resolvemass.ca

Analytical Standards: For techniques like mass spectrometry. resolvemass.ca

Photonics: To reduce optical losses in telecommunication materials. azimuth-corp.com

The incorporation of deuterated pyridine units, such as a derivative of this compound, into functional polymers or supramolecular assemblies is an emerging area with the potential to create materials with precisely tuned optical, electronic, and self-assembly properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Bromo-4-(methyl-d3)-pyridine, and how does deuteration affect reaction efficiency?

- Methodology :

- Start with pyridine derivatives containing a methyl-d3 group. Bromination at the 2-position can be achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).

- Deuteration introduces kinetic isotope effects (KIEs), which may slow reaction rates due to the heavier mass of deuterium. Optimize reaction time and temperature to compensate for reduced reactivity .

- Purify using flash chromatography (heptane/EtOAc gradients) and confirm deuteration via mass spectrometry (isotopic peak pattern) and -NMR (absence of methyl proton signals) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- NMR Spectroscopy : -NMR will show the absence of protons at the methyl-d3 group, while -NMR confirms the deuterated carbon environment. Compare with non-deuterated analogs to validate isotopic substitution .

- Mass Spectrometry : High-resolution MS (HRMS) detects the isotopic signature (M+1 and M+2 peaks) characteristic of deuterium incorporation .

- X-ray Crystallography : Use programs like SHELXL for structural refinement. Note that deuteration may slightly alter bond lengths and angles, requiring careful comparison with non-deuterated structures .

Advanced Research Questions

Q. How does the methyl-d3 group influence the compound’s reactivity in cross-coupling reactions compared to its protiated form?

- Methodology :

- Perform Suzuki-Miyaura or Buchwald-Hartwig couplings using this compound as a substrate. Monitor reaction kinetics via in-situ NMR or HPLC to quantify KIEs.

- Expect slower oxidative addition steps in palladium-catalyzed reactions due to deuterium’s mass effect. Adjust catalyst loading (e.g., Pd(PPh)) or ligand systems (e.g., XPhos) to enhance turnover .

- Compare yields and side-product profiles with non-deuterated analogs to identify isotopic impacts on selectivity .

Q. What strategies resolve contradictions in catalytic activity when substituting deuterated vs. non-deuterated analogs in organometallic frameworks?

- Methodology :

- Conduct kinetic studies under identical conditions (temperature, solvent, catalyst) to isolate isotopic effects. Use DFT calculations to model transition states and identify deuteration-sensitive steps .

- Analyze byproducts via GC-MS or LC-MS to detect deuterium-dependent pathways (e.g., altered regioselectivity in C–H activation) .

- Reference crystallographic data (e.g., SHELXL-refined structures) to correlate steric/electronic effects with reactivity .

Q. How can this compound serve as a mechanistic probe in enzymatic methyl transfer studies?

- Methodology :

- Use the compound as a deuterated methyl donor in enzyme assays (e.g., methyltransferases). Monitor -incorporation into products via LC-MS or isotope-ratio mass spectrometry.

- Compare turnover rates with protiated substrates to quantify KIEs, providing insights into rate-limiting steps (e.g., bond cleavage vs. methyl transfer) .

- Pair with X-ray crystallography of enzyme-substrate complexes to visualize deuterium placement in active sites .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in synthetic yields between deuterated and non-deuterated versions of this compound?

- Methodology :

- Replicate reactions with rigorous control of moisture, oxygen, and catalyst purity to minimize variability.

- Use kinetic profiling (e.g., reaction calorimetry) to identify steps sensitive to deuteration. For example, slower bromination due to KIEs may require extended reaction times .

- Cross-validate isotopic purity via -NMR or IR spectroscopy to rule out incomplete deuteration as a yield-limiting factor .

Tables for Key Comparisons

| Property | This compound | Non-deuterated Analog | Reference |

|---|---|---|---|

| Molecular Weight | ~178.02 g/mol | ~175.02 g/mol | |

| NMR -Signal | Absent (methyl-d3) | δ 2.4 ppm (methyl) | |

| Reaction Rate (Suzuki) | Slower (KIE ~1.5–2.0) | Baseline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.